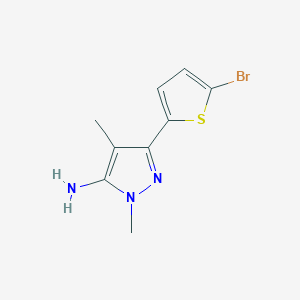
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both a thiophene and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of 5-bromo-2-thienyl chalcones with hydrazine derivatives. One common method involves the use of microwave irradiation in the presence of a green catalyst such as fly ash: H2SO4 . This method is environmentally friendly and provides good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.
Aplicaciones Científicas De Investigación
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial and anticancer properties.
Materials Science: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Bromophenyl)-3-aryl-1,2,4-triazolo[4,3-c]quinazolines: These compounds also contain a bromine-substituted heterocyclic ring and have applications in medicinal chemistry.
Thiophene-Based Conjugated Polymers: These polymers have similar electronic properties and are used in optoelectronic applications.
Uniqueness
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its combination of a thiophene and pyrazole ring, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10BrN3S |
|---|---|
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
5-(5-bromothiophen-2-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-5-8(12-13(2)9(5)11)6-3-4-7(10)14-6/h3-4H,11H2,1-2H3 |
Clave InChI |
YQFMNAVGQJDLRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C2=CC=C(S2)Br)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


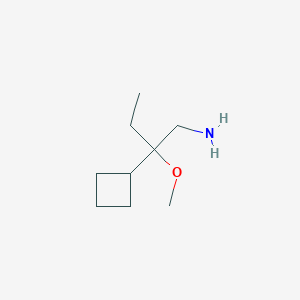
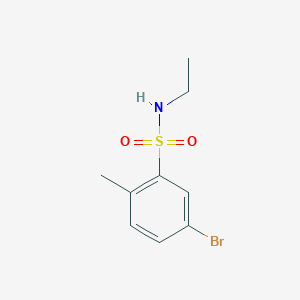
![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)
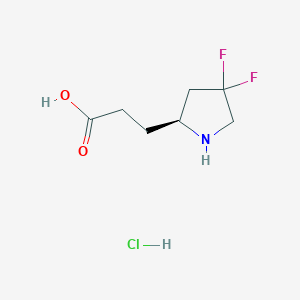
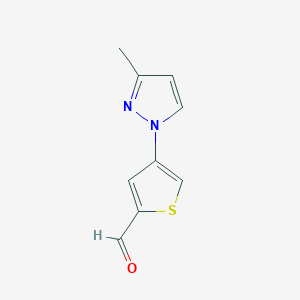


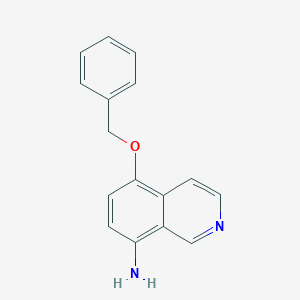
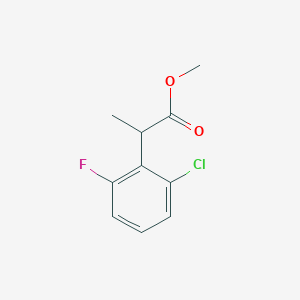
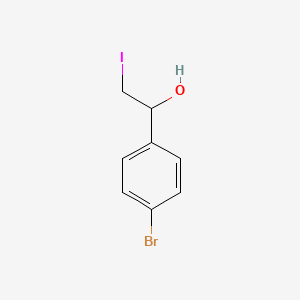
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13063211.png)


![4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063225.png)
